molecular formula C7H3BrINS B6277107 2-bromo-5-iodo-1,3-benzothiazole CAS No. 2763776-60-7

2-bromo-5-iodo-1,3-benzothiazole

Cat. No. B6277107
CAS RN: 2763776-60-7
M. Wt: 340
InChI Key:
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Description

2-Bromo-5-iodo-1,3-benzothiazole (BIBT) is an organic compound with a molecular formula of C6H3BrINO2S. It is a white crystalline solid with a melting point of 130 °C and a boiling point of 365 °C. BIBT is widely used in the synthesis of organic compounds, as a catalyst in the pharmaceutical industry, and in the production of dyes and pigments. It is also used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyestuffs.

Scientific Research Applications

2-bromo-5-iodo-1,3-benzothiazole has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyestuffs. It is also used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyestuffs. This compound is also used in the synthesis of peptides, proteins, and nucleic acids.

Mechanism of Action

2-bromo-5-iodo-1,3-benzothiazole acts as a Lewis acid, which is a substance that can accept a pair of electrons from another molecule. This allows it to form a covalent bond with the other molecule, thus forming a new compound. The reaction is reversible, meaning that the reaction can be reversed by adding a base to the reaction mixture.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory, antioxidant, and antifungal properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases, and to inhibit the activity of certain hormones, such as corticosteroids and estrogens.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-5-iodo-1,3-benzothiazole in laboratory experiments include its low cost and ease of use. It is also a relatively safe compound, making it suitable for use in laboratories. However, this compound is not as effective as some other compounds in some applications, and it can be toxic if not used properly. Additionally, this compound can react with other compounds, which can lead to the formation of unwanted byproducts.

Future Directions

The potential future directions for 2-bromo-5-iodo-1,3-benzothiazole research include further exploration of its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and agrochemical industries. Additionally, further research could be done to improve the efficiency of the synthesis methods used to produce this compound. Additionally, further research could be done to explore the potential applications of this compound in the fields of biotechnology and nanotechnology. Finally, further research could be done to explore the potential toxicity of this compound and to develop methods to reduce its toxicity.

Synthesis Methods

2-bromo-5-iodo-1,3-benzothiazole can be synthesized by a variety of methods, including the reaction of this compound with an acid or a base. The most common method is to react this compound with sulfuric acid, which produces a solution of this compound sulfate. The reaction is typically carried out at room temperature, and the resulting solution is filtered to remove any impurities.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-iodo-1,3-benzothiazole involves the bromination and iodination of 1,3-benzothiazole.", "Starting Materials": [ "1,3-benzothiazole", "Bromine", "Iodine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Sodium iodide" ], "Reaction": [ "Step 1: Bromination of 1,3-benzothiazole using bromine and acetic acid as a solvent to obtain 2-bromo-1,3-benzothiazole.", "Step 2: Iodination of 2-bromo-1,3-benzothiazole using iodine and hydrogen peroxide in acetic acid to obtain 2-bromo-5-iodo-1,3-benzothiazole.", "Step 3: Purification of the product by recrystallization using a solvent such as ethanol or acetone.", "Step 4: Conversion of 2-bromo-5-iodo-1,3-benzothiazole to its sodium salt by reacting with sodium hydroxide and sodium iodide in water." ] }

CAS RN

2763776-60-7

Molecular Formula

C7H3BrINS

Molecular Weight

340

Purity

93

Origin of Product

United States

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